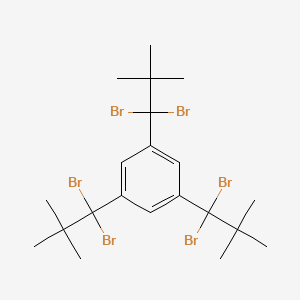
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene is a halogenated aromatic compound with the molecular formula C21H30Br6. This compound is characterized by the presence of three 1,1-dibromo-2,2-dimethylpropyl groups attached to a benzene ring at the 1, 3, and 5 positions. It is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-trimethylbenzene. The general synthetic route involves the following steps:
Bromination of 1,3,5-trimethylbenzene: This step involves the reaction of 1,3,5-trimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to form 1,3,5-tribromomethylbenzene.
Substitution Reaction: The tribromomethylbenzene is then reacted with 2,2-dimethylpropane in the presence of a strong base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding hydrocarbon.
Oxidation Reactions: Oxidation of the compound can be achieved using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,3,5-tris(2,2-dimethylpropyl)benzene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Employed in the study of halogenated compounds’ effects on biological systems.
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar in structure but with bromophenyl groups instead of dibromo-dimethylpropyl groups.
1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains amide groups instead of bromine atoms
Uniqueness
1,3,5-Tris(1,1-dibromo-2,2-dimethylpropyl)benzene is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
89117-52-2 |
|---|---|
Molecular Formula |
C21H30Br6 |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
1,3,5-tris(1,1-dibromo-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C21H30Br6/c1-16(2,3)19(22,23)13-10-14(20(24,25)17(4,5)6)12-15(11-13)21(26,27)18(7,8)9/h10-12H,1-9H3 |
InChI Key |
HUUDUUMZRQZMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC(=C1)C(C(C)(C)C)(Br)Br)C(C(C)(C)C)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


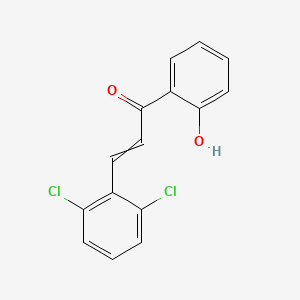
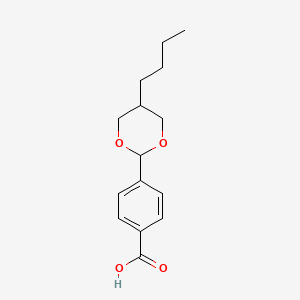
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
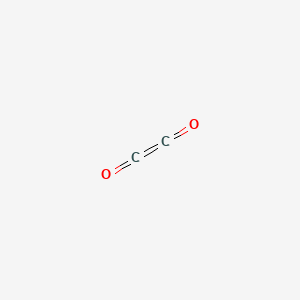

![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
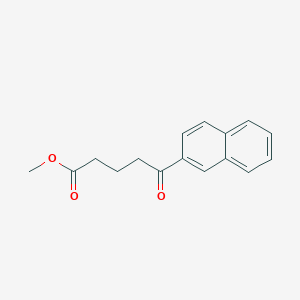
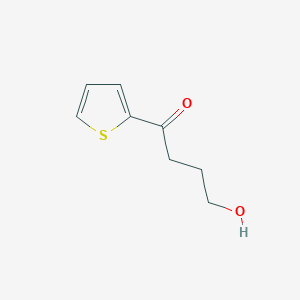
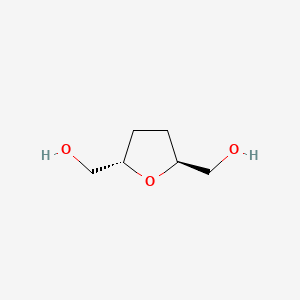
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
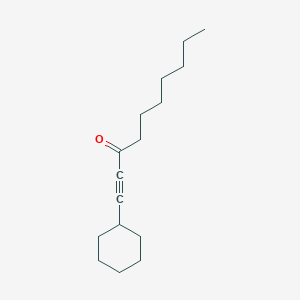
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
